Enhanced First Hyperpolarizability vs. Urea
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that 2-(2-benzothiazolylthio)ethanol (BTZTE) possesses significant nonlinear optical (NLO) properties. The first hyperpolarizability (β₀) of BTZTE is 10.87 × 10⁻³⁰ esu, which is approximately 27 times greater than that of urea (0.41 × 10⁻³⁰ esu), a standard NLO reference material [1]. This substantial enhancement is attributed to the π-conjugated system and the donor-acceptor interactions facilitated by the sulfur-linked ethanol group.
| Evidence Dimension | First Hyperpolarizability (β₀) |
|---|---|
| Target Compound Data | 10.87 × 10⁻³⁰ esu |
| Comparator Or Baseline | Urea (standard NLO reference): 0.41 × 10⁻³⁰ esu |
| Quantified Difference | 27-fold increase |
| Conditions | DFT/B3LYP/6-311++G(d,p) level of theory |
Why This Matters
A higher hyperpolarizability value directly correlates with enhanced NLO efficiency, making BTZTE a more attractive candidate for photonic devices, optical limiting, and frequency conversion compared to simple benzothiazoles lacking the thioethanol group.
- [1] Srivastava, R., et al. Spectral features, electric properties, NBO analysis and reactivity descriptors of 2-(2-Benzothiazolylthio)-Ethanol: Combined experimental and DFT studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015, 136, 1205-1215. View Source
